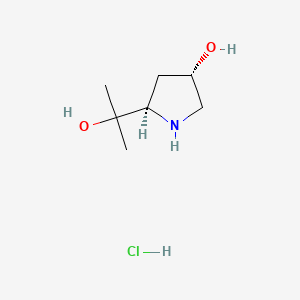
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring substituted with a hydroxypropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxypropan-2-yl Group: This step often involves the use of reagents such as epoxides or alcohols under acidic or basic conditions to introduce the hydroxy group.
Resolution of Chiral Centers: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) under basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxypropan-2-yl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol: The non-hydrochloride form of the compound.
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-one: A ketone derivative.
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-amine: An amine derivative.
Uniqueness
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2901044-39-9 |
|---|---|
分子式 |
C7H16ClNO2 |
分子量 |
181.66 g/mol |
IUPAC名 |
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,10)6-3-5(9)4-8-6;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChIキー |
XECJIATUVKSPRY-RIHPBJNCSA-N |
異性体SMILES |
CC(C)([C@H]1C[C@@H](CN1)O)O.Cl |
正規SMILES |
CC(C)(C1CC(CN1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


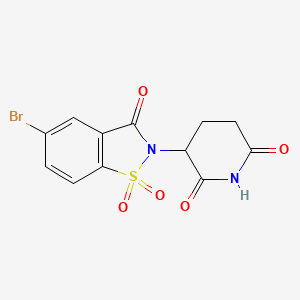
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)



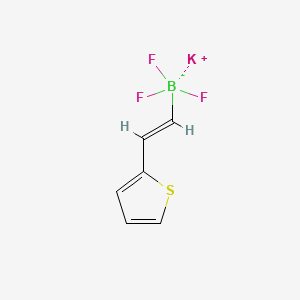
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
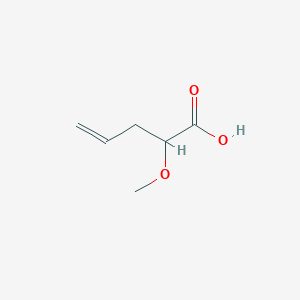


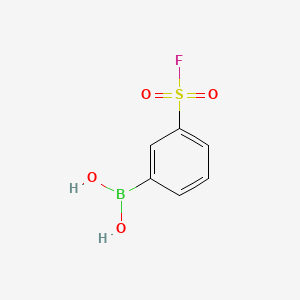
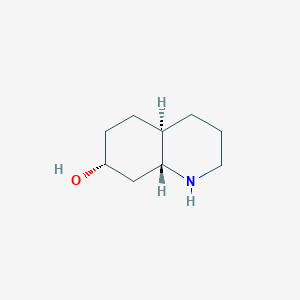
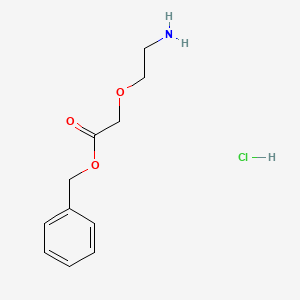
![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)
